molecular formula C5H10N2O4 B556012 2,4-Diaminopentanedioic acid CAS No. 1421-04-1

2,4-Diaminopentanedioic acid

Cat. No.: B556012
CAS No.: 1421-04-1
M. Wt: 162.14 g/mol
InChI Key: LOPLXECQBMXEBQ-SCQFTWEKSA-N
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Description

2,4-Diaminopentanedioic acid is a non-proteinogenic amino acid with the molecular formula C5H10N2O4. It is naturally found in some plants and bacteria and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminopentanedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ammonia, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds .

Scientific Research Applications

2,4-Diaminopentanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a treatment for certain medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diaminopropionic acid
  • 2-Aminocaprylic acid
  • 1,3-Diaminopropane

Uniqueness

2,4-Diaminopentanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable compound for research and industrial applications .

Biological Activity

2,4-Diaminopentanedioic acid, commonly known as L-Glutamic acid , is a significant α-amino acid involved in various biological processes. This compound plays a critical role in protein synthesis, neurotransmission, and metabolic pathways. The following sections provide an in-depth analysis of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C5H10N2O4C_5H_{10}N_2O_4 and is characterized by two amino groups and a carboxylic acid group. It is synthesized from glutamine through a series of enzymatic reactions involving glutamate dehydrogenase and transaminases. The biosynthetic pathway is crucial for nitrogen metabolism in organisms.

Reactants Products Enzymes
Glutamine + H₂OL-Glutamic acid + NH₃Glutaminase
α-Ketoglutarate + NH₄⁺L-Glutamic acidGlutamate dehydrogenase
L-Glutamic acid + CO₂α-Ketoglutarate + NH₄⁺Transaminase

Biological Functions

  • Neurotransmission : L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS). It plays a vital role in synaptic plasticity, learning, and memory formation through its action on NMDA and AMPA receptors .
  • Metabolic Role : It serves as a precursor for the synthesis of other amino acids such as GABA (gamma-aminobutyric acid), which is crucial for inhibitory neurotransmission .
  • Protein Synthesis : As a building block of proteins, it participates in the biosynthesis of various proteins necessary for cellular function .

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Anticancer Properties : Studies have shown that derivatives of L-glutamic acid exhibit significant anticancer activity. For instance, synthesized compounds containing L-glutamic acid were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrating promising results in inhibiting cell proliferation .
  • Neuroprotective Effects : L-glutamic acid has been implicated in neuroprotection against excitotoxicity, which is associated with neurodegenerative diseases. Its modulation can help prevent neuronal damage from excessive glutamate signaling .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of novel derivatives of 2-(4-methylbenzenesulfonamido)pentanedioic acid. The compounds were evaluated in vitro against human cancer cell lines including MCF-7 (breast cancer), K-562 (leukemia), and HT-29 (colon adenocarcinoma). Results indicated that specific derivatives showed significant inhibition of cell growth compared to control groups .

Case Study 2: Neuroprotective Mechanisms

Another research explored the protective role of L-glutamic acid against oxidative stress in neuronal cells. The study demonstrated that pre-treatment with L-glutamic acid reduced cell death induced by oxidative agents, suggesting its potential therapeutic application in neurodegenerative disorders .

Properties

CAS No.

1421-04-1

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(4S)-2,4-diaminopentanedioic acid

InChI

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1

InChI Key

LOPLXECQBMXEBQ-SCQFTWEKSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N

Synonyms

2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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